molecular formula C20H22FNO3S B6431198 2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide CAS No. 1904360-43-5

2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide

Cat. No.: B6431198
CAS No.: 1904360-43-5
M. Wt: 375.5 g/mol
InChI Key: STDUJDDBKGTYKD-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide, provided as a high-purity material for research and development purposes. The structure of this compound incorporates a 1,2,3,4-tetrahydronaphthalen (tetralin) scaffold, a motif of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The molecule is further functionalized with a 4-fluorophenylsulfanyl ether and an acetamide group, which may contribute to its physicochemical properties and biomolecular interactions. The primary application of this compound is for in vitro biological screening and investigative chemistry. Researchers can utilize it as a standard in analytical method development, particularly with techniques like LC-MS or NMR, to aid in the identification of novel psychoactive substances (NPS) in forensic and clinical toxicology . Its well-defined structure makes it a candidate for use in structure-activity relationship (SAR) studies, helping to elucidate the role of the tetralin core and fluorophenylsulfanyl substitution on binding affinity and functional activity at undisclosed biological targets. As a research chemical, it may also serve as a synthetic intermediate or building block for the creation of more complex molecules in drug discovery pipelines. Important Notice: This product is intended and sold for Research Use Only (RUO). It is strictly for use in laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3S/c1-25-16-6-9-18-14(11-16)3-2-10-20(18,24)13-22-19(23)12-26-17-7-4-15(21)5-8-17/h4-9,11,24H,2-3,10,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDUJDDBKGTYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CSC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C18H22FOS\text{C}_{18}\text{H}_{22}\text{FOS}

This structure features a 4-fluorophenyl group and a sulfanyl moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Effects : Many sulfanyl derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antioxidant Properties : Compounds containing naphthalene structures often display significant antioxidant activity.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer.
  • Oxidative Stress Induction : It may induce oxidative stress in cancer cells, leading to apoptosis.

Anticancer Activity

A study focusing on sulfanyl derivatives indicated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines (e.g., HCT116 and MDA-MB-231) at concentrations ranging from 0.1 to 100 µg/mL over 24 to 48 hours .

Antioxidant Activity

Research on naphthoquinone derivatives has shown that they can significantly reduce intracellular reactive oxygen species (ROS) levels, suggesting a strong antioxidant capacity. For instance, treatments with related compounds reduced ROS levels by up to 70% in human colon cancer cells .

Anti-inflammatory Properties

Compounds with similar functionalities have demonstrated the ability to decrease pro-inflammatory cytokines in vitro. This suggests that the target compound may also possess anti-inflammatory properties through the modulation of cytokine production .

Case Studies

StudyObjectiveFindings
Majine et al., 2019Evaluate anticancer activitySignificant inhibition of HCT116 cell proliferation with IC50 values < 20 µM for related sulfanyl compounds .
Jiahua et al., 2021Investigate antioxidant propertiesDemonstrated reduction in oxidative stress markers upon treatment with naphthoquinone derivatives .
Amani et al., 2023Assess anti-inflammatory effectsNotable decrease in TNF-alpha levels in treated macrophages .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related acetamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound - 4-Fluorophenylsulfanyl
- (1-Hydroxy-6-methoxy-tetrahydronaphthalenyl)methyl
C₁₉H₂₀FNO₃S 361.07 High complexity, potential for enhanced solubility due to hydroxy/methoxy groups
2-[(4-Fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide - 4-Fluorophenylsulfanyl
- 4-Methylphenyl
C₁₅H₁₄FNOS 275.34 Simpler N-substituent; lacks hydroxyl/methoxy groups
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - 4-Chloro-2-nitrophenyl
- Methylsulfonyl
C₉H₉ClN₂O₅S 316.70 Nitro and sulfonyl groups; exhibits intermolecular H-bonding
N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide - 4-Nitrophenyl
- 2-Hydroxy-naphthalenylmethyl
C₁₉H₁₆N₂O₄ 352.35 Nitro and naphthalenyl groups; potential for π-π stacking
N-Naphthalen-1-yl-2-sulfanylacetamide - Naphthalen-1-yl
- Sulfanyl
C₁₂H₁₁NOS 233.29 Smaller aromatic system; lacks fluorinated or hydroxyl groups

Q & A

Q. Table 1: Solvent Impact on Yield

SolventReaction StepYield (%)Purity (HPLC)
DCMSulfanyl coupling78–85>95%
EthanolRecrystallization90–92>99%

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm aromatic protons (δ 6.8–7.3 ppm for fluorophenyl), methoxy singlet (δ 3.7–3.9 ppm), and hydroxyl resonance (δ 5.1–5.3 ppm) .
    • ¹³C NMR : Identify carbonyl (δ 168–170 ppm) and tetrahydronaphthalene carbons (δ 25–35 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 445.1 (calculated for C₂₄H₂₃FNO₃S) .
  • X-ray Crystallography : For absolute configuration confirmation, particularly the stereochemistry of the 1-hydroxy-tetrahydronaphthalene moiety .

Advanced: How can computational modeling improve the design of derivatives targeting specific biological pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Predict reaction pathways for derivative synthesis (e.g., substituent effects on sulfanyl group reactivity) .
  • Molecular Docking : Screen derivatives against targets (e.g., kinase enzymes) using software like AutoDock Vina to prioritize candidates for synthesis .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity early in development .

Q. Table 2: Computational Workflow

StepTool/SoftwareOutput Metrics
Reaction Path SearchGaussian 16Activation Energy Barriers
DockingAutoDock VinaBinding Affinity (ΔG, kcal/mol)
ADMET ScreeningSwissADMELipinski Rule Compliance

Advanced: How should researchers address conflicting data in biological activity assays (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to reference compounds .
    • Control solvent concentrations (DMSO ≤0.1% v/v) to avoid false positives .
  • Data Triangulation : Combine results from:
    • In vitro enzyme inhibition (e.g., kinase assays).
    • Cell-based assays (e.g., apoptosis via flow cytometry).
    • In silico docking to verify target engagement .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

Advanced: What experimental approaches optimize solubility for in vivo studies?

Methodological Answer:

  • Formulation Strategies :
    • Co-solvents : Ethanol/PEG 400 mixtures (70:30 v/v) improve aqueous solubility .
    • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release .
  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl or amine) on the tetrahydronaphthalene ring without disrupting pharmacophore .
  • Analytical Validation :
    • Dynamic Light Scattering (DLS) for nanoparticle size distribution.
    • LC-MS to monitor stability in simulated biological fluids .

Advanced: How can researchers elucidate the mechanism of action for this compound in neuroprotection?

Methodological Answer:

  • Pathway Analysis :
    • Transcriptomics (RNA-seq) to identify upregulated/downregulated genes in neuronal cells .
    • Western blotting for key proteins (e.g., Bcl-2, Caspase-3) .
  • Inhibition Studies :
    • Use siRNA knockdown of suspected targets (e.g., NMDA receptors) to confirm functional links .
  • In Vivo Models :
    • Induce oxidative stress in zebrafish larvae and measure rescue effects via fluorescence-based ROS assays .

Advanced: What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Storage Conditions : Lyophilize in amber vials under argon at -80°C to prevent hydrolysis/oxidation .
  • Stabilizers : Add 1% w/v ascorbic acid to buffer formulations .
  • Degradation Pathway Mapping :
    • Forced degradation (heat, light, pH extremes) followed by LC-MS to identify breakdown products .
    • Adjust synthetic routes to block vulnerable sites (e.g., protect hydroxyl groups during synthesis) .

Advanced: How can contradictory results in receptor binding assays be resolved?

Methodological Answer:

  • Binding Assay Refinement :
    • Use radiolabeled ligands (e.g., ³H-labeled compound) for competitive binding studies .
    • Validate with Surface Plasmon Resonance (SPR) to measure real-time kinetics .
  • Control Experiments :
    • Test against mutant receptors to confirm binding specificity .
    • Replicate in orthogonal assays (e.g., fluorescence polarization vs. SPR) .

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